molecular formula C6H9BrN2 B2513178 5-Bromo-1-ethyl-3-methyl-1H-pyrazole CAS No. 1782381-52-5

5-Bromo-1-ethyl-3-methyl-1H-pyrazole

Cat. No.: B2513178
CAS No.: 1782381-52-5
M. Wt: 189.056
InChI Key: NMEIZBCGEUQTET-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-3-methyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with bromine, ethyl, and methyl groups. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-ethyl-3-methyl-1H-pyrazole typically involves the bromination of 1-ethyl-3-methyl-1H-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates .

Comparison with Similar Compounds

Biological Activity

5-Bromo-1-ethyl-3-methyl-1H-pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, including its anti-inflammatory, antimicrobial, and anticancer effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a unique pyrazole ring structure with a bromine atom at the 5-position and ethyl and methyl substituents at the 1 and 3 positions, respectively. Its molecular formula is C7H9BrN2C_7H_9BrN_2 with a molecular weight of approximately 202.05 g/mol. The presence of the bromine atom enhances its lipophilicity, which may improve its interaction with biological targets.

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. Research indicates that pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. A study demonstrated that certain derivatives exhibited selective COX-2 inhibition with a selectivity index of up to 353.8, suggesting potential for use as safer anti-inflammatory agents compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundCOX-2 Inhibition IC50 (μM)Selectivity Index
This compoundTBDTBD
Celecoxib0.01-
Compound A0.034353.8

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. Studies have reported that related pyrazole compounds possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
E. coliTBD
Staphylococcus aureusTBD

Anticancer Activity

Emerging evidence suggests that this compound may inhibit cancer cell proliferation. Specific studies have indicated that pyrazole derivatives can induce apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and death . For instance, compounds similar to this pyrazole have been shown to affect the PI3K/Akt signaling pathway, which is critical in cancer progression.

Case Studies

Case Study 1: Anti-inflammatory Efficacy in Animal Models

A recent study evaluated the anti-inflammatory effects of a series of pyrazole derivatives in carrageenan-induced paw edema models in rats. The results indicated significant reduction in edema compared to control groups, with some compounds demonstrating efficacy comparable to indomethacin, a standard anti-inflammatory drug .

Case Study 2: Antimicrobial Activity Assessment

In vitro tests were conducted on synthesized pyrazole derivatives against multiple bacterial strains using standard disc diffusion methods. The results showed promising antibacterial activity, particularly against gram-positive bacteria, highlighting the potential for developing new antimicrobial agents from this class of compounds .

Properties

IUPAC Name

5-bromo-1-ethyl-3-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-3-9-6(7)4-5(2)8-9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEIZBCGEUQTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782381-52-5
Record name 5-bromo-1-ethyl-3-methyl-1H-pyrazole
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